2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-4-9(12)2-1-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChI Key |
JQMWBXDXVBVXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(CO)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 2 2 Bromo 4 Fluorobenzyl Propane 1,3 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as the electronic environment of the halogen substituents.
A standard solvent for acquiring the NMR spectra of compounds like 2-(2-bromo-2-methylpropane) is deuterated chloroform (B151607) (CDCl3). Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift arbitrarily set to 0.0 ppm. docbrown.info
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on -OH | ~1.5-3.0 | Broad Singlet | - | 2H |
| H on C1 & C3 | ~3.6-3.8 | Multiplet | - | 4H |
| H on C2 | ~2.1-2.3 | Multiplet | - | 1H |
| H on benzyl (B1604629) CH₂ | ~2.8-3.0 | Doublet | ~7.5 | 2H |
| Aromatic H's | ~7.0-7.5 | Multiplet | - | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 & C3 | ~65 |
| C2 | ~45 |
| Benzyl CH₂ | ~35 |
| Aromatic C's | ~115-140 |
| C-Br | ~120 |
| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are crucial for assembling the molecular structure by establishing connectivity between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the benzylic protons and the proton at the C2 position of the propane-1,3-diol moiety. It would also show correlations between the C2 proton and the methylene (B1212753) protons at C1 and C3, and between the C1/C3 protons and the hydroxyl protons, confirming the propanediol (B1597323) backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. HSQC would be used to assign the carbon signals based on their attached protons. For instance, the proton signals of the C1/C3 methylene groups would correlate with the corresponding carbon signal around 65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzyl and propanediol fragments. Key HMBC correlations would be observed between the benzylic protons and the aromatic carbons, as well as with C1, C2, and C3 of the propanediol unit. This would unambiguously establish the connectivity between the aromatic ring and the diol backbone.
Fluorine-19 NMR and Bromine NMR (if applicable) for Halogen Environments
Given the presence of fluorine and bromine, specific NMR techniques can provide further structural insights.
Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F spectrum of this compound would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the electronic environment, and it would likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Bromine NMR: Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br. However, both are quadrupolar nuclei, which typically results in very broad signals that are often difficult to observe with high-resolution NMR spectrometers in molecular compounds. Therefore, Bromine NMR is generally not a routine technique for structural elucidation of organic molecules and would likely not be applicable for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
For this compound (C₁₀H₁₂BrFO₂), the expected exact mass can be calculated. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da. This isotopic signature is a key identifier for bromine-containing compounds.
Predicted HRMS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 263.0077 | 265.0056 |
| [M+Na]⁺ | 285.9896 | 287.9875 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol functional group. Other key absorptions would include C-H stretching of the aromatic and aliphatic parts (2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), and C-O stretching (1000-1200 cm⁻¹). The C-Br and C-F stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar bonds. The Raman spectrum would show strong signals for the aromatic C=C stretching and the symmetric C-H stretching vibrations. The C-Br and C-F bonds would also give rise to characteristic Raman signals.
Predicted Vibrational Spectroscopy Data
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-2960 | Strong |
| Aromatic C=C stretch | 1450-1600 | Strong |
| C-O stretch | 1000-1200 | Moderate |
| C-F stretch | 1000-1100 | Moderate |
| C-Br stretch | 500-600 | Strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, in the crystal lattice. For instance, studies on other substituted propane-1,3-diol derivatives have shown how intermolecular hydrogen bonding can lead to the formation of specific supramolecular structures. researchgate.net
Advanced Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS/MS, LC-MS/MS)
Coupled chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of the target compound in complex mixtures.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For GC-MS analysis, the diol functional groups would likely require derivatization to increase volatility and thermal stability. Common derivatizing agents include silylating agents. The resulting derivative can then be separated by GC and detected by MS/MS. Tandem mass spectrometry provides enhanced selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion. For related compounds like benzyl alcohol, GC-MS methods have been developed for its determination in various matrices. scholarsresearchlibrary.comewai-group.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is well-suited for the analysis of polar compounds like diols without the need for derivatization. nih.gov Reversed-phase liquid chromatography could be used to separate this compound from its impurities or related compounds. The separated analyte would then be detected by a tandem mass spectrometer, often using electrospray ionization (ESI). This technique is highly sensitive and selective, making it ideal for trace analysis. The development of LC-MS/MS methods for primary aromatic amines in various samples highlights the utility of this technique for related compound classes. nih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of novel molecules such as this compound, this method is indispensable for confirming the empirical formula and assessing the purity of the synthesized substance. The procedure involves the quantitative determination of the mass percentages of each element present in the compound, which are then compared with the theoretical values calculated from the proposed molecular formula.
The theoretical elemental composition of this compound, which has the molecular formula C₁₀H₁₂BrFO₂, is calculated based on the atomic masses of its constituent elements. These theoretical percentages serve as a benchmark against which experimental results are measured.
Experimentally, the elemental composition is typically determined using combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides. Halogens, such as bromine and fluorine in the target compound, are converted to their corresponding hydrogen halides or other capturable forms. The amounts of these combustion products are then accurately measured using various detection methods, allowing for the calculation of the mass percentages of each element in the original sample.
A close agreement between the experimentally determined elemental percentages and the calculated theoretical values, typically within a margin of ±0.4%, provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity. Significant deviations could suggest the presence of impurities, residual solvent, or an error in the proposed chemical structure.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 45.65 |
| Hydrogen | H | 4.60 |
| Bromine | Br | 30.37 |
| Fluorine | F | 7.22 |
An article on the theoretical and computational investigations of this compound cannot be generated. Extensive searches for scientific literature pertaining to the quantum chemical studies, conformational analysis, spectroscopic parameter prediction, reaction pathway analysis, and solvent effects specifically for this compound did not yield any relevant research findings.
The provided outline requires in-depth, scientifically accurate information that is not available in the public domain for this particular chemical compound. Generating content would necessitate fabricating data, which would be scientifically unsound. Therefore, it is not possible to fulfill this request while adhering to the principles of accuracy and factual reporting.
Mechanistic Insights into Chemical Transformations Involving 2 2 Bromo 4 Fluorobenzyl Propane 1,3 Diol
Elucidation of Reaction Mechanisms of the Propane-1,3-diol Moiety
The propane-1,3-diol portion of the molecule contains two primary hydroxyl (-OH) groups, which are the main sites of its reactivity. These groups can undergo a variety of transformations typical of primary alcohols.
Hydroxyl Group Reactivity (e.g., Oxidation, Etherification, Esterification)
The two primary hydroxyl groups in 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol are chemically equivalent and can participate in several fundamental organic reactions. chemicalbook.com
Oxidation: The oxidation of the propane-1,3-diol moiety can yield different products depending on the reagents and conditions. Kinetic studies on the oxidation of propane-1,3-diol by potassium permanganate (B83412) (KMnO₄) in an aqueous solution show a first-order dependence on both the diol and the oxidant. ajchem-a.comajchem-a.comresearchgate.net The reaction proceeds through the formation of an intermediate pre-equilibrium complex, leading to the product 3-hydroxy-propanal. ajchem-a.comresearchgate.net A similar study using peroxydisulphate ions catalyzed by Ag⁺ also found that the initial product is 3-hydroxypropionaldehyde. niscpr.res.in The proposed mechanism involves the formation of a manganate (B1198562) ester in a rapid pre-equilibrium step, which then decomposes to the final product. ajchem-a.com Stronger oxidation could potentially lead to the corresponding carboxylic acid.
Etherification: The hydroxyl groups can be converted to ethers via mechanisms such as the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. nih.gov Given the two hydroxyl groups, this reaction can lead to mono- or di-etherified products, depending on the stoichiometry of the reagents.
Esterification: Ester formation is typically achieved by reacting the diol with a carboxylic acid or its derivative (like an acid chloride or anhydride) under acidic conditions. chemicalbook.comaskfilo.com The Fischer esterification mechanism, catalyzed by a strong acid like sulfuric acid, involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol's oxygen atom. chemguide.co.uk Subsequent dehydration yields the ester. chemguide.co.uk Lipase (B570770) enzymes can also be used to catalyze the esterification of propane-1,3-diol under milder conditions, and they are particularly effective for forming diesters. google.com
| Reaction Type | Typical Reagents | General Product | Mechanistic Feature |
|---|---|---|---|
| Oxidation | KMnO₄, K₂S₂O₈/Ag⁺, PCC, CrO₃ | Hydroxyaldehyde, Hydroxycarboxylic acid | Formation of an intermediate complex (e.g., manganate ester). ajchem-a.com |
| Etherification | NaH followed by R-X (Williamson) | Mono- or Di-ether | Sₙ2 attack by the formed alkoxide. nih.gov |
| Esterification | R-COOH/H⁺ (Fischer), R-COCl, (RCO)₂O | Mono- or Di-ester | Nucleophilic acyl substitution. chemguide.co.uk |
| Acetal Formation | Aldehyde or Ketone/H⁺ | Cyclic Acetal | Acid-catalyzed nucleophilic addition to form a six-membered ring. chegg.com |
Transformations at the C2 Position of the Diol
The C2 position of the propane-1,3-diol moiety is a tertiary carbon atom bonded to the two carbinol carbons (C1 and C3) and the benzyl (B1604629) group. Direct transformations at this specific carbon are less common compared to reactions involving the hydroxyl groups or the benzyl substituent. The C-H bond at this position is not particularly activated, and its reactivity is generally low. Most transformations involving this position are a consequence of reactions of the adjacent functional groups. For instance, reactions that convert the hydroxyl groups into good leaving groups could potentially lead to elimination reactions, but this would disrupt the diol structure itself. The primary significance of the C2 position lies in the influence of its bulky and electronically active 2-bromo-4-fluorobenzyl substituent on the reactivity of the rest of the molecule.
Mechanistic Studies of Halogenated Benzyl Group Reactivity
The 2-bromo-4-fluorobenzyl group is a highly reactive component of the molecule, primarily due to the lability of the carbon-bromine bond at the benzylic position.
C-Br Bond Reactivity (e.g., Nucleophilic Substitution, Radical Reactions)
The benzylic carbon is bonded to a bromine atom, making it an excellent electrophile for nucleophilic substitution and a target for radical reactions.
Nucleophilic Substitution: Benzylic halides are very reactive in nucleophilic substitution reactions. ucalgary.cagla.ac.uk The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and solvent. ucalgary.cakhanacademy.org
Sₙ1 Mechanism: The loss of the bromide leaving group results in the formation of a secondary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized into the aromatic ring. quora.com This stability makes the Sₙ1 pathway favorable, especially with weak nucleophiles in polar protic solvents. libretexts.org
Sₙ2 Mechanism: With strong nucleophiles, a concerted, bimolecular Sₙ2 reaction can occur. libretexts.orgchemguide.co.uk The nucleophile performs a backside attack on the electrophilic benzylic carbon, displacing the bromide ion in a single step. libretexts.org
The C-Br bond is significantly weaker than C-F and C-Cl bonds, making bromide an excellent leaving group and enhancing the reactivity of the benzylic position compared to its chlorinated or fluorinated analogs. stackexchange.com
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity as Leaving Group |
|---|---|---|
| C-F (Aromatic) | ~535 | Very Low |
| C-Cl (Benzylic) | ~280 | Moderate |
| C-Br (Benzylic) | ~238 | High |
Radical Reactions: The benzylic C-H bond is relatively weak, but the C-Br bond can also participate in radical reactions. More commonly, radical abstraction of a hydrogen from a benzylic position is a key step in free-radical halogenation. chemistrysteps.comucalgary.ca In the context of the C-Br bond itself, homolytic cleavage can be initiated by heat or UV light to form a resonance-stabilized benzyl radical and a bromine radical. ucalgary.caacs.org This benzyl radical can then propagate a radical chain reaction. chemistrysteps.com Reagents like N-bromosuccinimide (NBS) are often used for selective benzylic bromination, proceeding via a radical mechanism. chemistrysteps.comorganic-chemistry.org
Aromatic Fluorine Reactivity (e.g., C-F Bond Activation)
The carbon-fluorine bond is the strongest single bond to carbon, making aromatic fluorides generally inert and resistant to cleavage. chem8.org C-F bond activation remains a significant challenge in organic chemistry and typically requires harsh conditions or specialized catalysts. chem8.org
Under standard laboratory conditions, the C-F bond in the this compound molecule is expected to be unreactive. However, advanced synthetic methods have been developed for its transformation. These often involve:
Transition Metal Catalysis: Nickel and palladium complexes are widely used to catalyze cross-coupling reactions involving the activation of C-F bonds with reagents like Grignard reagents. mdpi.com
Hydrogen Bonding Activation: The reactivity of benzylic C-F bonds can be enhanced by using hydrogen bond donors like hexafluoroisopropanol (HFIP), which interact with the fluorine atom, weaken the C-F bond, and facilitate the formation of a benzylic cation. frontiersin.orgnih.gov
Nucleophilic Aromatic Substitution (SₙAr): This mechanism is generally difficult for fluoroarenes unless the ring is highly activated by strong electron-withdrawing groups, which is not the case here.
Interplay of Functional Groups on Reactivity
Steric Hindrance: The large 2-(2-bromo-4-fluorobenzyl) substituent at the C2 position of the diol can sterically hinder the approach of reagents to the two primary hydroxyl groups. This could potentially reduce the reaction rates for etherification or esterification compared to unsubstituted propane-1,3-diol.
Intramolecular Reactions: The close proximity of the nucleophilic hydroxyl groups and the electrophilic benzylic bromide creates the potential for intramolecular reactions. Under basic conditions, deprotonation of a hydroxyl group would form an alkoxide. This internal nucleophile could then attack the benzylic carbon, displacing the bromide ion to form a six-membered cyclic ether (a substituted oxane). This intramolecular Sₙ2 reaction is often kinetically favored over intermolecular reactions.
Electronic Effects: The electron-withdrawing inductive effects of the bromine and fluorine atoms on the benzene (B151609) ring are transmitted through the carbon framework. While this effect diminishes with distance, it could slightly increase the acidity of the hydroxyl protons compared to a diol with an unsubstituted benzyl group. However, this influence is likely to be minor compared to the steric and intramolecular possibilities.
Chelation Effects: In metal-catalyzed reactions, the two hydroxyl groups could potentially act as a bidentate ligand, chelating to a metal center. This chelation could influence the stereochemical outcome or the regioselectivity of reactions occurring at the halogenated benzyl group, such as cross-coupling reactions involving the C-Br bond.
Kinetic and Thermodynamic Aspects of Transformations
Currently, there is a notable absence of publicly available scientific literature detailing the kinetic and thermodynamic aspects of chemical transformations specifically involving this compound. Rigorous studies to determine reaction rates, activation energies, and thermodynamic parameters such as enthalpy and entropy changes for reactions involving this compound have not been reported.
To provide a comprehensive understanding of its reactivity, future research would need to focus on experimentally determining these crucial parameters. Such studies would likely involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst) to establish rate laws and calculate rate constants.
Hypothetical Data Table for Future Kinetic Studies:
| Reaction Parameter | Value | Units | Conditions |
| Rate Constant (k) | Data not available | Varies | Specify temperature, solvent, etc. |
| Activation Energy (Ea) | Data not available | kJ/mol | |
| Pre-exponential Factor (A) | Data not available | Varies | |
| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol | |
| Entropy of Reaction (ΔS) | Data not available | J/(mol·K) | |
| Gibbs Free Energy (ΔG) | Data not available | kJ/mol |
Isotope Labeling Studies for Reaction Pathway Determination
Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In this method, one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). The position of these isotopic labels in the products can then be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing unambiguous evidence for bond-forming and bond-breaking steps.
Despite the utility of this technique, a search of the scientific literature reveals no specific isotope labeling studies have been conducted on this compound to determine the pathways of its chemical transformations. Such studies would be invaluable for understanding the precise mechanism of its reactions, for instance, in nucleophilic substitution at the benzylic position or reactions involving the diol functionality.
Identification and Characterization of Reactive Intermediates
The identification and characterization of transient species, or reactive intermediates, are fundamental to understanding the stepwise mechanism of a chemical reaction. These short-lived species, which include carbocations, carbanions, free radicals, and carbenes, are not present among the reactants or products but are formed and consumed during the reaction.
As with other mechanistic aspects, there is no specific information available in the scientific literature regarding the identification or characterization of reactive intermediates in transformations involving this compound. Spectroscopic techniques such as NMR, electron paramagnetic resonance (EPR), and transient absorption spectroscopy, often performed at low temperatures to increase the lifetime of the intermediates, would be necessary to detect and characterize any such species. For example, in a potential nucleophilic substitution reaction, the formation of a benzylic carbocation could be a possible intermediate, the existence of which would need to be confirmed experimentally.
Derivatization Strategies and Post Synthetic Functionalization of 2 2 Bromo 4 Fluorobenzyl Propane 1,3 Diol
Selective Derivatization of Hydroxyl Groups
The propane-1,3-diol moiety of the parent compound contains two primary hydroxyl groups that are prime targets for derivatization. Their chemical equivalence and proximity allow for both mono- and di-functionalization, enabling precise control over the molecule's polarity, solubility, and potential for further reactions.
Esterification and Etherification for Property Modulation
Esterification and etherification are fundamental reactions for modifying hydroxyl groups, thereby altering the steric and electronic properties of the molecule.
Esterification can be achieved by reacting the diol with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Regioselectivity can be challenging due to the equivalence of the two hydroxyl groups. However, mono-esterification can often be favored by using a stoichiometric amount of the acylating agent at low temperatures. Di-esterification is typically achieved by using an excess of the reagent. These reactions are instrumental in converting the polar hydroxyl groups into less polar ester functionalities, which can significantly impact solubility and pharmacokinetic profiles in medicinal chemistry contexts.
Etherification , commonly performed via the Williamson ether synthesis, involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. google.com This process can be controlled to favor mono- or di-ether formation. Selective mono-etherification of primary diols can be achieved under carefully controlled conditions. nih.govacs.org Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, allowing for selective synthesis. nih.govacs.org Etherification is a key strategy for introducing stable alkyl or aryl chains, which can modulate the lipophilicity and metabolic stability of the molecule.
| Reaction Type | Reagents & Conditions | Typical Outcome | Property Modulation |
| Mono-esterification | 1 eq. Acyl Chloride, Pyridine, 0°C | Selective formation of a mono-ester | Increases lipophilicity, masks one reactive site |
| Di-esterification | >2 eq. Acetic Anhydride, DMAP | Formation of a di-ester | Significantly increases lipophilicity, protects both hydroxyls |
| Mono-etherification | 1 eq. NaH, then 1 eq. Alkyl Halide, THF | Selective formation of a mono-ether | Increases metabolic stability, modifies solubility |
| Di-etherification | >2 eq. Strong Base, >2 eq. Alkyl Halide | Formation of a di-ether | Greatly increases lipophilicity and stability |
Protecting Group Chemistry for Regioselective Transformations
To achieve selective modification at other sites of the molecule, such as the aryl halides, it is often necessary to temporarily protect the reactive hydroxyl groups. Current time information in Pasuruan, ID. Protecting group chemistry provides the tools to mask these groups, perform reactions elsewhere, and then efficiently remove the protection. acs.org
For 1,3-diols, cyclic acetals are particularly effective protecting groups. chem-station.com Reaction with benzaldehyde or a benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., Cu(OTf)₂) forms a six-membered ring known as a benzylidene acetal . wikipedia.orgnih.gov This rigid structure protects both hydroxyl groups simultaneously and can be removed under acidic conditions or via hydrogenolysis.
Alternatively, silyl ethers offer a versatile option for protection. wikipedia.orgchem-station.com Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can be used. chem-station.commasterorganicchemistry.com While di-silylation is straightforward, selective mono-silylation of a primary diol can be achieved by using one equivalent of sodium hydride (NaH) followed by the silyl chloride. chem-station.comuchicago.edu The relative stability of different silyl ethers to acidic and basic conditions allows for orthogonal protection strategies, where one silyl group can be removed while another remains intact. wikipedia.org Deprotection is typically accomplished using a fluoride source like tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comorganic-chemistry.org
| Protecting Group | Formation Reagents | Deprotection Conditions | Key Features |
| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., CSA, Cu(OTf)₂) | Acidic Hydrolysis (e.g., AcOH/H₂O) or Hydrogenolysis (H₂/Pd) | Protects both hydroxyls simultaneously; forms a rigid cyclic structure. wikipedia.orgnih.gov |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole, DMF | Fluoride source (e.g., TBAF in THF) or acidic conditions | Tunable stability based on steric bulk; allows for selective mono-protection and deprotection. wikipedia.orgorganic-chemistry.org |
Transformations Involving the Aryl Bromine Atom
The aryl bromine atom is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Cross-Coupling Reactions for Further Aryl Substitution
The carbon-bromine bond is well-suited for oxidative addition to low-valent transition metal catalysts, such as palladium(0) or nickel(0), making it an ideal substrate for a wide range of cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly tolerant of various functional groups, including the hydroxyl and fluoro groups present in the molecule, and can be used to introduce new aryl, heteroaryl, or vinyl substituents. thieme-connect.comacs.orgresearchgate.net
Other notable cross-coupling reactions applicable to aryl bromides include:
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
Stille Coupling: Reaction with an organostannane.
| Coupling Reaction | Coupling Partner | Catalyst/Base System | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | C(sp²)–C(sp²) or C(sp²)–C(sp²) |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI / Et₃N | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand / NaOtBu | C(sp²)–N |
Halogen-Metal Exchange and Subsequent Reactions
Halogen-metal exchange provides an alternative route to functionalizing the aryl ring by converting the C-Br bond into a highly nucleophilic organometallic species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures. tcnj.eduias.ac.in The rate of exchange generally follows the trend I > Br > Cl, making the bromine atom highly reactive for this purpose. wikipedia.org
The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles. This two-step sequence allows for the introduction of various functional groups that are not accessible through cross-coupling methods. It is crucial that the hydroxyl groups are protected prior to this reaction, as the aryllithium reagent is a strong base and would otherwise be quenched by the acidic protons of the alcohols.
Example Reaction Sequence:
Protection: Protect the diol moiety (e.g., as a benzylidene acetal).
Exchange: React the protected compound with n-BuLi in THF at -78°C to form the aryllithium intermediate.
Quenching: Add an electrophile to form the desired product.
Deprotection: Remove the protecting group to reveal the diol.
| Electrophile | Product Functional Group |
| CO₂ | Carboxylic Acid |
| DMF | Aldehyde |
| Aldehyde/Ketone | Secondary/Tertiary Alcohol |
| Alkyl Halide | Alkyl Group |
Strategies for Modifying the Aryl Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the aryl fluorine atom significantly less reactive than the aryl bromine atom. nih.gov Its modification presents a considerable synthetic challenge and typically requires harsh conditions or specialized catalytic systems.
Nucleophilic Aromatic Substitution (SNA) is a primary pathway for fluorine displacement. masterorganicchemistry.com This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. core.ac.ukacs.org In the case of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol, the ring is not strongly electron-deficient, so traditional SNAr reactions with common nucleophiles would be very slow. However, under forcing conditions (high temperature, strong nucleophile), substitution may be possible. Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com
Transition Metal-Catalyzed C-F Activation has emerged as a more viable strategy. mdpi.com While palladium catalysts can be used, they often require specialized, highly electron-rich, and bulky phosphine ligands. nih.gov Nickel-based catalysts have shown particular promise for activating the strong C-F bond, enabling cross-coupling reactions with Grignard reagents, organoboron reagents, and amines. acs.org These reactions often proceed under milder conditions than traditional SNAr.
Photoredox catalysis represents a modern approach to C-F bond activation, using light to generate highly reactive radical intermediates that can facilitate C-F bond cleavage and subsequent functionalization under mild conditions. springernature.commdpi.comdigitellinc.com
| Method | Reagents & Conditions | Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe), High Temperature, Polar Aprotic Solvent (e.g., DMSO) | Replacement of -F with -OMe |
| Nickel-Catalyzed Cross-Coupling | Aryl Grignard Reagent, NiCl₂(dppp) catalyst | Replacement of -F with an aryl group |
| Palladium-Catalyzed Cross-Coupling | Organoboron reagent, Pd catalyst with specialized ligand, Base | Replacement of -F with an aryl/vinyl group |
| Photoredox Catalysis | Organic or inorganic photocatalyst, light, suitable reaction partner | C-F bond cleavage and functionalization |
Functionalization at the Benzylic Position
The benzylic position of this compound is a prime site for introducing molecular diversity due to the inherent reactivity of the C-H bonds adjacent to the aromatic ring. The stability of benzylic radicals, carbocations, and carbanions facilitates a range of transformations.
Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl functionality. This transformation is a fundamental method for C–H functionalization, yielding high-value keto-derivatives that serve as versatile intermediates for further elaboration. The selective oxidation of benzylic compounds into ketones is of considerable importance as these products are widely used in the synthesis of fine chemicals.
Halogenation: Radical halogenation, for instance using N-Bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position. This proceeds via a resonance-stabilized benzylic radical, ensuring high regioselectivity. The resulting benzylic halide is a versatile precursor for nucleophilic substitution reactions.
Substitution Reactions: The benzylic position readily undergoes nucleophilic substitution reactions (SN1 and SN2). libretexts.org The presence of the diol moiety requires careful selection of reaction conditions to avoid undesired side reactions. Protection of the diol group, for example as a cyclic acetal, can be employed to ensure chemoselectivity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the benzylic position. For instance, Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups. These reactions often exhibit high functional group tolerance, making them suitable for complex molecules like this compound.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Oxidation | Oxidizing agents (e.g., KMnO4, PCC) | Benzylic ketone | Introduces a carbonyl group for further functionalization. |
| Halogenation | N-Bromosuccinimide (NBS), radical initiator | Benzylic bromide | Provides a reactive handle for substitution reactions. |
| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Substituted benzylic derivatives | Allows for the introduction of a wide range of functional groups. |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Diaryl- or vinyl-methanes | Forms new C-C bonds with high efficiency. |
Chemo- and Regioselective Derivatization Approaches
The presence of multiple reactive sites in this compound—the aryl bromide, the benzylic C-H bonds, and the diol—necessitates the use of chemo- and regioselective strategies to achieve controlled functionalization.
Palladium-Catalyzed Cross-Coupling at the Aromatic Ring: The 2-bromo-4-fluorophenyl moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods allow for the selective formation of new bonds at the C2 position of the aromatic ring, leaving the benzylic and diol functionalities intact.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the aromatic ring and an organoboron reagent (e.g., boronic acids or esters). researchgate.netacs.orgnih.gov It is highly versatile and tolerates a wide range of functional groups.
Sonogashira Coupling: This coupling reaction introduces an alkyne moiety onto the aromatic ring by reacting the aryl bromide with a terminal alkyne in the presence of palladium and copper co-catalysts. researchgate.netorganic-chemistry.orgucsb.edulibretexts.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgnih.govorganic-chemistry.orgyoutube.com This is a key transformation for the synthesis of many pharmaceutically active compounds.
Selective Derivatization of the Diol Moiety: The propane-1,3-diol unit can be selectively functionalized, often after protection of the aromatic and benzylic positions if necessary.
Protection as Cyclic Acetals: The 1,3-diol can be protected by reacting it with an aldehyde or ketone (e.g., benzaldehyde or acetone) under acidic conditions to form a six-membered cyclic acetal (a 1,3-dioxane). organic-chemistry.orgchegg.comthieme-connect.deyoutube.com This protection strategy is crucial for preventing unwanted reactions at the hydroxyl groups during subsequent synthetic steps. The stability of these acetals allows for a wide range of transformations to be performed on other parts of the molecule. Deprotection is typically achieved under acidic conditions.
Selective Oxidation: Regioselective oxidation of one of the primary hydroxyl groups can be achieved using specific reagents and reaction conditions, leading to the corresponding hydroxy-aldehyde or hydroxy-acid. For example, the oxidation of propane-1,3-diol with potassium permanganate (B83412) can yield 3-hydroxy-propanal. researchgate.net
| Selective Strategy | Target Site | Reaction Type | Reagents and Conditions | Resulting Functionalization |
| Cross-Coupling | Aromatic C-Br | Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | C-C bond formation (biaryl) |
| Cross-Coupling | Aromatic C-Br | Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | C-C bond formation (arylalkyne) |
| Cross-Coupling | Aromatic C-Br | Buchwald-Hartwig | Amine, Pd catalyst, base | C-N bond formation (arylamine) |
| Protection/Derivatization | Propane-1,3-diol | Acetal Formation | Aldehyde/ketone, acid catalyst | Protection of hydroxyl groups |
| Oxidation | Propane-1,3-diol | Selective Oxidation | Oxidizing agent (e.g., KMnO4) | Formation of hydroxy-aldehyde/acid |
By employing these derivatization and functionalization strategies, a diverse array of novel compounds based on the this compound scaffold can be synthesized, paving the way for the development of new therapeutic agents and advanced materials.
Applications in Advanced Organic Synthesis and Materials Science
Application in Polymer Chemistry
This section would necessitate data from polymer science literature, showing the polymerization of this compound. General information on propane-1,3-diol as a monomer for polymers like polytrimethylene terephthalate (B1205515) (PTT) is available, but this does not extend to the specific, substituted diol nih.govwikipedia.orgqub.ac.uknih.gov.
To elaborate on this topic, specific examples of specialty polymers created from "2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol" would be needed, along with characterization data of the resulting polymers. The search results discuss the synthesis of fluorinated polymers and multi-block copolymers from other bromo- and fluoro-containing monomers, but not the target compound warwick.ac.uknih.govwarwick.ac.uk.
Content for this subsection would involve studies that compare a base polymer with one that incorporates the "this compound" scaffold, detailing changes in properties like thermal stability, flame retardancy (due to bromine), or hydrophobicity (due to fluorine). While the incorporation of other rigid diols to modify polymer properties has been studied, no such research was found for the specified compound researchgate.net.
Contributions to Advanced Materials Design
This section would require high-level research demonstrating how the unique combination of the diol, bromine, and fluorine in this molecule leads to the design of novel materials with specific functions (e.g., in electronics, optics, or biomedical applications). No such advanced applications are documented for this compound in the search results.
Optoelectronic Materials
There is currently no available scientific literature or patented information to suggest that this compound possesses functionalities relevant to the development of optoelectronic materials. The unique combination of the bromo- and fluoro-substituted benzyl (B1604629) group with the propane-1,3-diol structure has not been identified in the context of materials designed for light emission, detection, or modulation. While various organic compounds are explored for their optoelectronic properties, this specific molecule does not appear to be among them based on current public knowledge.
Role in Analytical Method Development
The potential for this compound to be used in analytical method development, for instance as a reference standard or a derivatization reagent, has also been investigated.
There is no indication in the available scientific literature that this compound is used as an analytical standard. For a compound to be used as a reference standard, it typically needs to be well-characterized and commercially available in a highly pure form for the calibration of analytical instruments.
Furthermore, no literature has been found to suggest its use as a derivatization reagent. Derivatization is a technique used in chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for analysis by methods such as gas or liquid chromatography. Reagents for this purpose, such as pentafluorobenzyl bromide, are well-documented, but this compound is not among them. nih.govresearchgate.net The structural features of the molecule, specifically the diol group, could potentially be reactive, but its application as a derivatizing agent has not been reported.
Future Research Directions and Outlook for 2 2 Bromo 4 Fluorobenzyl Propane 1,3 Diol
Development of Green and Sustainable Synthetic Methodologies
Future synthetic strategies for 2-(2-bromo-4-fluorobenzyl)propane-1,3-diol will increasingly prioritize sustainability. This involves adopting the principles of green chemistry to minimize environmental impact and enhance safety. silicycle.com A significant avenue of research is the development of bio-based routes for key precursors. For instance, the core propane-1,3-diol (PDO) structure can be produced through biotechnological processes, such as the conversion of glucose by genetically modified microorganisms or from glycerol, a byproduct of biodiesel production. wikipedia.org According to DuPont, their Bio-PDO process uses 40% less energy than conventional chemical methods. wikipedia.org Research can focus on adapting these bio-based feedstocks to produce functionalized diols, thereby reducing reliance on petroleum-based starting materials.
Other green chemistry approaches include the use of environmentally benign solvents, developing solvent-free reaction conditions, and utilizing energy-efficient methods like microwave or ultrasonic irradiation. silicycle.com The goal is to create synthetic pathways that are not only efficient in terms of yield but also in their use of resources and generation of waste.
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
Catalysis is a cornerstone of efficient chemical synthesis, and future work will undoubtedly explore novel catalytic systems to produce this compound and its analogues. Research into recoverable, non-toxic, and efficient catalysts, such as montmorillonite (B579905) K10, for key bond-forming reactions represents a promising green chemistry approach. silicycle.com
Furthermore, chemoenzymatic methods using enzymes like lipase (B570770) B from Candida antarctica could offer high selectivity under mild reaction conditions, which is particularly valuable when dealing with multifunctional molecules. researchgate.net The development of catalysts that can facilitate the synthesis with high regio- and stereoselectivity is crucial for creating specific isomers that may possess unique biological activities or material properties. The aim is to move beyond stoichiometric reagents to catalytic systems that increase reaction rates, improve yields, and allow for easier purification of the final product.
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry and in silico design methods are set to revolutionize the way derivatives of this compound are developed. rug.nlnih.gov De novo design techniques, which involve growing molecular fragments within a target protein's binding site, can be used to conceptualize novel derivatives with potentially enhanced biological activity. rug.nl
Density Functional Theory (DFT) studies can be employed to understand the structural and electronic properties of the molecule and its derivatives, providing insights into their reactivity and stability. scispace.comnih.gov Such computational analyses can predict spectroscopic properties like NMR shifts, which aids in structure elucidation and characterization. nih.gov
Moreover, the integration of machine learning (ML) and quantitative structure-property relationship (QSPR) models can accelerate the discovery process. researchgate.netescholarship.org These models can predict various physicochemical and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties from molecular structure alone, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. escholarship.orgnih.govarxiv.org This computational pre-screening reduces the time and cost associated with synthesizing and testing a large number of compounds. nih.gov
Table 1: Computational Approaches for Future Research
| Computational Method | Application Area | Potential Benefit |
|---|---|---|
| Density Functional Theory (DFT) | Structural & Electronic Analysis | Accurate prediction of molecular geometry, stability, and spectroscopic properties. scispace.comnih.gov |
| De Novo Design | Lead Generation | Creation of novel molecular structures tailored to specific biological targets. rug.nlnih.gov |
| Molecular Docking | Virtual Screening | Predicting binding affinity and mode of interaction with biological targets. nih.gov |
| QSPR / Machine Learning | Property Prediction | Rapid in silico prediction of physicochemical and ADMET properties. escholarship.orgnih.gov |
Integration with Automation and High-Throughput Experimentation
To accelerate the synthesis and optimization processes, the integration of automation and high-throughput experimentation (HTE) is essential. nih.gov HTE involves the miniaturization and parallelization of reactions, allowing for the rapid screening of numerous reaction conditions, catalysts, and reagents. researchgate.net This approach generates vast amounts of data that can be used to quickly identify optimal synthetic routes. researchgate.net
Automated synthesis platforms can be coupled with HTE to manage the entire workflow, from reaction setup and execution to analysis and purification. rug.nl This integration significantly reduces the design-make-test cycle time. rug.nl Flow chemistry, which is highly amenable to automation, offers another advantage by enabling the scalable production of target compounds once optimal conditions are identified. rug.nl
Table 2: Advantages of Integrating Automation and HTE
| Feature | Benefit |
|---|---|
| Parallelization | Enables simultaneous testing of hundreds of reaction parameters (e.g., catalysts, solvents, temperatures). researchgate.net |
| Miniaturization | Reduces the consumption of valuable starting materials and reagents. researchgate.net |
| Automation | Increases reproducibility, reduces manual error, and frees up researcher time for data analysis and planning. rug.nlnih.gov |
| Data-Rich Output | Generates large datasets ideal for machine learning applications to further refine reaction conditions. researchgate.net |
| Speed | Dramatically accelerates the process of reaction optimization and library synthesis. rug.nlscispace.com |
Expanding the Chemical Space of this compound Derivatives
The this compound scaffold offers multiple points for chemical modification, allowing for a systematic expansion of its chemical space. nih.govresearchgate.net Future research will focus on creating libraries of derivatives to explore structure-activity relationships (SAR).
One key strategy involves the functionalization of the two hydroxyl groups of the propane-1,3-diol moiety. These groups can be converted into esters, ethers, carbonates, or other functional groups to modulate properties like solubility, lipophilicity, and metabolic stability. nih.govligandbook.org For example, 2-amino-1,3-propanediols serve as a versatile platform for synthesizing a wide array of functional cyclic carbonate monomers by reacting the amino group with various electrophiles. ligandbook.org Another innovative approach is the conversion of the 1,3-diol moiety into a cyclopropane (B1198618) ring, which can alter the molecule's conformation and pharmacokinetic properties while maintaining a carbon-rich backbone. nih.gov
Modifications can also be made to the aromatic ring. The bromo and fluoro substituents can be replaced or used as handles for cross-coupling reactions to introduce new aryl, alkyl, or other functional groups, further diversifying the molecular architecture.
Potential for New Applications in Emerging Chemical Fields
While the initial applications of a novel compound may be in a specific area, future research will likely uncover its potential in other emerging fields. The 1,3-diol motif is prevalent in many natural products and medicinal agents, including those with anticancer and antibiotic activities. nih.gov This suggests that derivatives of this compound could be explored as scaffolds for new therapeutic agents.
The diol functionality also makes it a valuable building block in materials science. wikipedia.org For instance, functionalized propane-1,3-diols can be used as monomers for the synthesis of specialty polymers, such as aliphatic polyesters and copolyesters. wikipedia.orgligandbook.org These materials could have applications as functional biodegradable polymers for biomedical uses or environmentally friendly products. ligandbook.org Furthermore, by converting the compound into diesters with bioactive fatty acids, it may be possible to create new lipophilic substances with improved ability to cross biological barriers, enhancing drug delivery. nih.gov
Q & A
Q. How can the compound’s properties be contextualized within broader research on halogenated diols?
- Methodological Answer : Conduct a systematic review comparing its reactivity, stability, and bioactivity with analogs (e.g., 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol). Use bibliometric tools (VOSviewer) to map trends in halogenated diol research .
Q. What ethical and safety protocols are critical when handling brominated/fluorinated compounds in academic labs?
- Methodological Answer : Follow GHS guidelines for bromine/fluorine handling: use fume hoods, wear nitrile gloves, and avoid aqueous waste disposal. Monitor air quality with halogen-specific sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
